![molecular formula C18H15F3N2O2S B2370393 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide CAS No. 860611-60-5](/img/structure/B2370393.png)
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide” is a chemical compound with the molecular formula C10H11N3O2S . The compound has a thiomorpholine ring that exists in a conformation intermediate between twist-boat and half-chair .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of potential COX-2 inhibitors was achieved by means of internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6-(chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis . Another method involves the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The dihedral angle between the mean plane of the thiazine ring and the hydrazide group is 89.45° . In the crystal, N-H⋯O hydrogen bonds link the molecules into (100) sheets and weak C-H⋯O interactions further consolidate the packing .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it can participate in hydrogen bonding interactions, as evidenced by the presence of N-H⋯O hydrogen bonds in its crystal structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.28 g/mol . It has three hydrogen bond donors and four hydrogen bond acceptors .Scientific Research Applications
Proteomics Research:
This compound has been investigated for its role in proteomics research. Researchers have explored its interactions with proteins, enzymatic activities, and potential as a protease inhibitor. Its molecular weight of 207.18 g/mol and chemical formula C10H9NO4 make it an intriguing candidate for studying protein-ligand interactions .
EGFR Tyrosine Kinase Inhibition:
The compound’s structure suggests that it may act as an EGFR (epidermal growth factor receptor) tyrosine kinase inhibitor. EGFR plays a crucial role in cell signaling and is implicated in cancer progression. Researchers have evaluated this compound’s inhibitory activity against EGFRwt kinase, with promising results (IC50 ≤ 937.7 nM) .
Pancreatic β-Cell KATP Channel Modulation:
In a related context, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide analogs have been explored as isosteres of 2,2-dimethylchromans. These compounds were reported to be pancreatic β-cell KATP channel openers, which could have implications in diabetes research .
Other Potential Applications:
While the literature on this compound is still evolving, it’s essential to keep an eye on emerging research. Other potential applications may include anti-inflammatory effects, antimicrobial properties, or even drug development. However, further studies are needed to validate these hypotheses .
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of 3,4-dihydro-2h-1,4-benzothiazines . Compounds in this class often interact with their targets by binding to active sites, leading to changes in the target’s function. The exact nature of these interactions and changes would depend on the specific target.
Biochemical Pathways
Compounds of similar structure have been found to interact with various biochemical pathways, leading to a range of downstream effects . The specific pathways and effects would depend on the compound’s target and mode of action.
properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c19-18(20,21)12-5-3-4-11(8-12)10-22-16(24)9-15-17(25)23-13-6-1-2-7-14(13)26-15/h1-8,15H,9-10H2,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARWTVQPXWWCLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.